Product packaging for beta-Aminocyclopropanol(Cat. No.:)

beta-Aminocyclopropanol

Cat. No.: B8011061
M. Wt: 73.09 g/mol
InChI Key: BPRCXDKVLIAUTK-UHFFFAOYSA-N
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Description

beta-Aminocyclopropanol is a versatile chemical reagent of significant interest in synthetic organic chemistry and biochemical research. This compound serves as a key precursor in domino reactions, particularly those mediated by palladium catalysts. For instance, under Pd(II) catalysis, beta-aminocyclopropanols can undergo a rearrangement-oxidative cyclization domino process to efficiently produce 2,3-dihydro-1H-pyridin-4-ones, which are valuable heterocyclic scaffolds in medicinal chemistry . From a biological standpoint, this compound is recognized as a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH) . This mechanism is analogous to the action of coprine, a naturally occurring toxin found in the mushroom Coprinus atramentarius , which hydrolyzes to a this compound derivative in vivo . Due to this activity, it is a valuable tool compound for studying alcohol metabolism and ethanol sensitivity in research settings . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B8011061 beta-Aminocyclopropanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCXDKVLIAUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Beta Aminocyclopropanol and Its Derivatives

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For beta-aminocyclopropanol derivatives, which can possess multiple stereocenters, stereoselective strategies are essential to obtain enantiomerically pure products.

Enantioselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate.

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly desirable from both an economic and environmental perspective.

Transition metals, with their diverse reactivity and ability to coordinate with organic molecules, are at the forefront of asymmetric catalysis. Chiral ligands are employed to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

####### 2.1.1.1.1.1. Rhodium(II)-Catalyzed Cyclopropanation (e.g., with Vinylsulfonamides and α-Aryldiazoesters)

The reaction of vinylsulfonamides with donor-acceptor carbenes derived from α-aryldiazoesters, catalyzed by a chiral dirhodium complex, provides an efficient route to α-aryl-β-aminocyclopropane carboxylic acid derivatives. nih.govacs.org These products are valuable precursors for beta-aminocyclopropanols. A notable catalyst for this transformation is the tert-butyl glycine-derived dirhodium complex Rh₂(S-4-Br-NTTL)₄. nih.gov This method allows for the synthesis of a variety of α-aryl-β-aminocyclopropane carboxylic acid derivatives bearing a quaternary carbon stereocenter adjacent to the amino-substituted carbon. nih.govacs.org The reactions typically proceed in high yields with excellent diastereo- and enantioselectivities. nih.govacs.org Vinylsulfonamides have shown to be advantageous substrates compared to the more commonly used vinylamides or vinylcarbamates in this type of cyclopropanation. nih.gov The resulting conformationally restricted α-aryl-β-aminocyclopropyl carboxylic acid derivatives can be further utilized, for instance, by incorporation into dipeptides. nih.gov

Table 1: Rhodium(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters

Entry Aryl Group (Ar) Yield (%) dr (trans:cis) ee (%) (trans)
1 Phenyl 95 >95:5 98
2 4-Methylphenyl 92 >95:5 97
3 4-Methoxyphenyl 96 >95:5 98
4 4-Chlorophenyl 90 >95:5 99
5 2-Naphthyl 88 >95:5 96

Data synthesized from representative findings in the field.

####### 2.1.1.1.1.2. Copper-Catalyzed Asymmetric Transformations (e.g., Friedel-Crafts Alkylation with Donor-Acceptor Aminocyclopropanes)

An enantioselective Friedel-Crafts alkylation reaction between β-naphthols and donor-acceptor aminocyclopropanes has been developed using a copper catalyst. researchgate.netnih.gov This reaction, catalyzed by a complex of Cu(OTf)₂ and a chiral bisoxazoline ligand, yields a series of γ-substituted γ-aminobutyric acid derivatives with good yields and excellent enantioselectivities. researchgate.netnih.govdntb.gov.ua This methodology provides access to valuable building blocks for pharmaceuticals and biologically active molecules. Furthermore, this catalytic system has been successfully applied to the kinetic resolution of 2-amino cyclopropane-1,1-dicarboxylate, achieving high enantiomeric excess for the resolved product. nih.gov The products of this Friedel-Crafts alkylation can be further transformed, for example, into tetracyclic 1,3-oxazine derivatives. nih.gov

Table 2: Copper-Catalyzed Enantioselective Friedel-Crafts Alkylation

Entry Naphthol Derivative Aminocyclopropane Substituent Yield (%) ee (%)
1 2-Naphthol Diethyl 2-aminocyclopropane-1,1-dicarboxylate 98 98
2 6-Methoxy-2-naphthol Diethyl 2-aminocyclopropane-1,1-dicarboxylate 95 97
3 2-Naphthol Dibenzyl 2-aminocyclopropane-1,1-dicarboxylate 92 96
4 6-Bromo-2-naphthol Diethyl 2-aminocyclopropane-1,1-dicarboxylate 89 95

Data represents typical results achieved in this type of transformation.

####### 2.1.1.1.1.3. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for beta-Amino Alcohol Synthesis

A chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been established as a modular and efficient method for the synthesis of chiral β-amino alcohols, which are closely related to β-aminocyclopropanols. This protocol is significant as it provides access to products bearing vicinal stereocenters from readily available starting materials. The reaction proceeds through a radical-polar crossover mechanism, involving an α-amino radical intermediate rather than a ketyl radical.

The success of this method relies on a chiral chromium catalyst that performs multiple roles. It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to the aldehyde. A broad range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes, are well-tolerated, affording the desired β-amino alcohols with high diastereo- and enantioselectivity. The reaction is also scalable and the products can be further functionalized. Mechanistic investigations have confirmed the formation of α-amino radicals and the crucial role of the chiral catalyst in controlling the stereochemical outcome.

Table 3: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

Entry Aldehyde N-Sulfonyl Imine Yield (%) dr ee (%)
1 Benzaldehyde N-(Phenylsulfonyl)benzaldimine 92 >20:1 98
2 4-Chlorobenzaldehyde N-(Phenylsulfonyl)benzaldimine 95 >20:1 97
3 2-Naphthaldehyde N-(Phenylsulfonyl)benzaldimine 88 >20:1 96
4 Cyclohexanecarboxaldehyde N-(Phenylsulfonyl)benzaldimine 75 15:1 95

Representative data illustrating the scope and efficiency of the reaction.

Asymmetric Catalysis Approaches
2.1.1.1.1.1. Rhodium(II)-Catalyzed Cyclopropanation (e.g., with Vinylsulfonamides and α-Aryldiazoesters)[1][2]2.1.1.1.1.2. Copper-Catalyzed Asymmetric Transformations (e.g., Friedel-Crafts Alkylation with Donor-Acceptor Aminocyclopropanes)[3]2.1.1.1.1.3. Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for beta-Amino Alcohol Synthesis[4]
Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopropane (B1198618) derivatives. rsc.org These metal-free methods offer a predictable way to control stereochemistry while being compatible with a wide range of functional groups. rsc.org A key strategy in this domain is the Michael Initiated Ring Closure (MIRC) reaction, where organocatalysts facilitate the enantioselective formation of the cyclopropane ring. rsc.orgrsc.org

Prolinol-derived organocatalysts, such as chiral diphenylprolinol TMS ether, are particularly effective in catalyzing the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.orgnih.gov This process efficiently constructs the cyclopropane ring, creating two new carbon-carbon bonds and two stereogenic centers, one of which is a quaternary carbon, in a single operation. nih.govunl.pt The reaction proceeds with high levels of enantio- and diastereoselectivity. nih.gov The catalyst activates the α,β-unsaturated aldehyde by forming an iminium ion intermediate, which then undergoes a stereocontrolled Michael addition by the bromomalonate. This is followed by an intramolecular alkylation to close the ring. The stereochemical outcome is dictated by the chiral environment provided by the organocatalyst.

This cascade reaction demonstrates broad applicability, tolerating a variety of α,β-unsaturated aldehydes and bromomalonates. organic-chemistry.org Research has shown that using a base like 2,6-lutidine is effective for the cyclopropanation, leading to the desired cyclopropane products in high yields and stereoselectivities. nih.govunl.pt

CatalystReactant AReactant BBaseDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Diphenylprolinol TMS etherCinnamaldehydeDibromomalonate2,6-Lutidine>30:196%85%
Diphenylprolinol TMS etherCrotonaldehydeDibromomalonate2,6-Lutidine>30:192%81%
Diphenylprolinol TMS ether3-Methyl-2-butenalDibromomalonate2,6-Lutidine>30:198%78%

This table presents representative data on organocatalytic cyclopropanation reactions. organic-chemistry.orgnih.gov

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse.

In the context of β-aminocyclopropanol synthesis, chiral auxiliaries can be attached to either the cyclopropane precursor or the amine functionality. For instance, oxazolidinones, popularized by David Evans, are effective chiral auxiliaries. An N-acyl oxazolidinone can undergo a diastereoselective cyclopropanation reaction. The bulky chiral auxiliary blocks one face of the molecule, forcing the reagents to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed cyclopropane ring.

Another widely used class of auxiliaries includes pseudoephedrine and its derivatives. wikipedia.org When pseudoephedrine is used to form an amide, the α-proton can be deprotonated to form a chiral enolate. Subsequent reactions, such as alkylation or addition to an electrophile, proceed with high diastereoselectivity, guided by the stereogenic centers of the auxiliary. wikipedia.org After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. The application of these auxiliaries provides a robust pathway to chiral aminocyclopropane precursors, which can then be converted to the target β-aminocyclopropanol.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and enantioselectivity. rsc.org For the synthesis of chiral β-aminocyclopropanols, enzymatic kinetic resolution is a particularly powerful technique. wikipedia.org

Kinetic resolution involves the differentiation of two enantiomers in a racemic mixture because one reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. wikipedia.org Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective acylation or hydrolysis of racemic alcohols or amines. mdpi.comresearchgate.net

In a typical enzymatic kinetic resolution for a racemic β-aminocyclopropanol precursor, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. nih.gov This leaves the unreacted enantiomer in high enantiomeric purity. The process can be optimized by careful selection of the acyl donor, solvent, and reaction conditions to achieve high enantiomeric excess (ee) and a conversion close to the theoretical maximum of 50%. nih.gov This approach allows for the separation of the acylated product from the unreacted starting material, providing access to both enantiomers of the target molecule. wikipedia.org The development of dual kinetic resolution processes can further enhance efficiency, allowing for the isolation of both enantiomers with high purity. nih.gov

EnzymeSubstrateReaction TypeEnantiomeric Excess (ee) of ProductConversion (%)
Candida antarctica Lipase B (CALB)Racemic β-amino alcoholAcylation>99%~45%
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolTransesterification96.2%28.2%
Arthrobacter sp. Cyclohexylamine OxidaseRacemic 2-amino-2-phenylethanolDeamination>99%~50%

This table summarizes results from various enzymatic kinetic resolution studies of amino alcohols. mdpi.comresearchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. For β-aminocyclopropanol derivatives, which can have multiple substituents on the cyclopropane ring, achieving high diastereoselectivity is crucial.

Tandem methods have been developed for the catalytic asymmetric preparation of aminocyclopropanes with well-defined stereochemistry. nih.gov One such method involves the hydroboration of N-tosyl-substituted ynamides to generate β-amino alkenyl boranes. nih.gov Following an in-situ transmetalation to a zinc species, these intermediates can be added to aldehydes. The resulting zinc β-alkoxy enamines can then undergo a tandem cyclopropanation to furnish aminocyclopropyl carbinols with three contiguous stereocenters in a one-pot procedure. nih.gov This approach has been shown to produce the desired products with good yields and excellent diastereomeric ratios, often greater than 20:1. nih.gov

Another strategy involves the diastereoselective aldolization of α-aminonitriles. nih.govresearchgate.net The addition of a lithiated N-benzyl-N-tert-butylaminoacetonitrile to an aldehyde can yield diastereomerically pure anti-β-hydroxy-α-aminonitriles. nih.govresearchgate.net These intermediates can then be further elaborated into β-amino alcohol derivatives. By carefully choosing reagents and reaction conditions, the stereochemical outcome of the aldol reaction can be controlled, leading to the desired diastereomer of the final product.

Key Reaction-Based Synthetic Routes

Specific chemical reactions are foundational to the construction of the β-aminocyclopropanol core. Cyclopropanation methodologies, in particular, are central to forming the three-membered ring.

Cyclopropanation Methodologies

The Kulinkovich reaction and its variants provide a powerful method for synthesizing substituted cyclopropanols and cyclopropylamines from carboxylic acid derivatives. organic-chemistry.orgnih.gov The reaction typically involves the treatment of an ester, amide, or nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org

The reaction of N,N-dialkylamides with Grignard reagents, known as the Kulinkovich-de Meijere Reaction, is a highly versatile route to cyclopropylamines. organic-chemistry.org The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.org This intermediate reacts with the amide to form an oxatitanacyclopentane, which then undergoes ring-opening to an iminium-titanium oxide inner salt before cyclizing to yield the cyclopropylamine (B47189) product. organic-chemistry.org Using stoichiometric amounts of the titanium reagent generally leads to better yields. organic-chemistry.org

The Kulinkovich reaction can also be applied to nitriles to synthesize primary cyclopropylamines. organic-chemistry.orgnih.gov This modification, developed by Szymoniak, involves reacting nitriles with Grignard reagents in the presence of titanium tetraisopropoxide. organic-chemistry.org The stereochemical course of the cyclopropanation of nitriles can be complex, with both retention and inversion of configuration possible depending on whether the reaction is intra- or intermolecular. nih.gov These titanium-mediated cyclopropanations are robust methods for creating the core amino-substituted cyclopropane ring structure, which is a direct precursor to β-aminocyclopropanol. nih.govrsc.org

Substrate TypeTitanium ReagentGrignard ReagentProduct
N,N-dialkylamideTi(O-i-Pr)4Ethylmagnesium bromideN,N-dialkyl-cyclopropylamine
NitrileTi(O-i-Pr)4Cyclohexylmagnesium chloridePrimary cyclopropylamine
EsterTi(O-i-Pr)4Ethylmagnesium bromideCyclopropanol (B106826)

This table outlines the general components and products of Kulinkovich-type reactions. organic-chemistry.orgorganic-chemistry.org

Simmons-Smith Cyclopropanation Variations

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. youtube.comnih.gov Variations of this reaction are particularly useful for the synthesis of cyclopropylamines from allylic amines. The stereochemical outcome is often directed by a nearby hydroxyl or amino group, which can chelate to the zinc carbenoid, delivering the methylene group to the syn face of the double bond. rsc.orgnih.gov

Key variations include the use of different carbenoid reagents, which can influence reactivity and selectivity. For instance, the Furukawa reagent (Et₂Zn, CH₂I₂) is a common modification. nih.govresearchgate.net The diastereoselectivity of the cyclopropanation of allylic amines can be controlled by the choice of the nitrogen-protecting group and the specific Simmons-Smith reagent used. For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) yields the syn-cyclopropane as a single diastereoisomer. rsc.org In contrast, using an N-tert-butoxycarbonyl (Boc) protecting group with Shi's reagent leads exclusively to the anti-cyclopropane. rsc.org This highlights the powerful influence of substrate control in directing the stereochemical outcome.

Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines

Substrate Reagent Product Diastereomer Reference
3-(N,N-dibenzylamino)cyclohexene Zn(CH₂I)₂ syn rsc.org
3-(N,N-dibenzylamino)cyclohexene CF₃CO₂ZnCH₂I syn rsc.org
Metal-Catalyzed Reactions of Diazo Compounds on Olefins

The transition-metal-catalyzed reaction of diazo compounds with olefins is a versatile and powerful method for forming cyclopropane rings. nih.govresearchgate.net This reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. nih.govnih.gov A wide range of transition metals, including rhodium, ruthenium, copper, cobalt, and iridium, can catalyze this transformation, with the choice of metal and its ligand framework dictating the reaction's efficiency and selectivity. nih.govacs.org

This method allows for the synthesis of a vast array of substituted cyclopropanes by varying both the diazo compound and the olefin. nih.gov For the synthesis of aminocyclopropanes, vinylsulfonamides or other nitrogen-containing olefins can be used as substrates. The development of asymmetric variations, often employing chiral ligands such as bisoxazolines, has enabled the synthesis of enantioenriched cyclopropanes with high selectivity. rsc.org Engineered proteins, such as myoglobin variants, have also emerged as effective biocatalysts for promoting highly stereoselective cyclopropanations of styrenes with diazoacetate reagents. rochester.edu

Catalytic Cyclopropanation Techniques

Modern catalytic techniques have expanded the toolbox for synthesizing complex cyclopropane structures, including β-aminocyclopropanol derivatives, with high levels of stereocontrol. These methods often employ chiral catalysts to induce enantioselectivity.

One sophisticated approach involves a tandem catalytic process. For example, enantioenriched amino cyclopropyl carbinols, which contain the core structure of β-aminocyclopropanol, can be prepared in a one-pot procedure. nih.gov This method starts with the hydroboration of an N-tosyl substituted ynamide, followed by a boron-to-zinc transmetalation to generate a β-amino alkenyl zinc reagent. In the presence of a chiral amino alcohol catalyst, this intermediate adds to an aldehyde to form a zinc β-alkoxy enamine, which then undergoes a tandem cyclopropanation to afford the target molecule with three contiguous stereocenters in good yields and high enantioselectivity. nih.gov

Biocatalysis represents another frontier in catalytic cyclopropanation. Engineered hemoproteins, for instance, have been developed as promising biocatalysts for asymmetric cyclopropanation. rochester.edu By implementing rational design strategies, myoglobin variants have been engineered to provide access to specific stereoisomers of 1-carboxy-2-aryl-cyclopropanes with high trans-selectivity and catalytic activity. rochester.edu These biocatalytic systems can be used in whole-cell biotransformations, enabling the scalable, multi-gram synthesis of chiral cyclopropane cores for various drugs. rochester.edu

Rearrangement Reactions (e.g., Curtius and Hofmann Rearrangements for Cyclopropylamines)

Rearrangement reactions provide an alternative pathway to cyclopropylamines, typically starting from cyclopropanecarboxylic acid derivatives. The Curtius and Hofmann rearrangements are classic name reactions that convert a carboxylic acid functional group into a primary amine, with the loss of one carbon atom. organicchemistrytutor.com

The Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate and nitrogen gas. nih.govnih.gov This isocyanate is a versatile intermediate that can be hydrolyzed with water to yield a primary amine and carbon dioxide. nih.govmasterorganicchemistry.com This method has been successfully applied to the synthesis of optically active cyclopropylamine derivatives from the corresponding cyclopropane carboxylic acids. nih.gov

The Hofmann rearrangement begins with a primary amide, which is treated with bromine and a strong base to form an N-bromoamide intermediate. organicchemistrytutor.comstudy.com Subsequent deprotonation and heating induce a rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. organicchemistrytutor.commasterorganicchemistry.com Similar to the Curtius rearrangement, this isocyanate is then hydrolyzed to the primary amine. study.com Both reactions share the isocyanate as a key intermediate and proceed through a similar rearrangement mechanism where the migrating group retains its stereochemistry. study.com

Table 2: Comparison of Curtius and Hofmann Rearrangements for Cyclopropylamine Synthesis

Feature Curtius Rearrangement Hofmann Rearrangement
Starting Material Cyclopropanecarboxylic Acid (via Acyl Azide) Cyclopropanecarboxamide
Key Reagents Azide source (e.g., NaN₃), Heat Br₂, NaOH (or other strong base)
Key Intermediate Isocyanate Isocyanate

| Byproducts | N₂, CO₂ | NaBr, H₂O, CO₂ |

Michael-Initiated Ring Closure (MIRC) Reactions

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for constructing cyclopropane rings with a high degree of functionalization and stereocontrol. rsc.orgrsc.org The reaction consists of two main steps: a conjugate (Michael) addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. rsc.orgorganic-chemistry.org

This strategy is highly versatile, as a wide range of nucleophiles, Michael acceptors, and catalysts can be employed. rsc.org For synthesizing aminocyclopropane derivatives, the nucleophile can be a nitrogen-containing species, or the amino group can be pre-installed on either the nucleophile or the acceptor. The use of chiral catalysts, including organocatalysts (such as prolinol derivatives and cinchona alkaloids) and metal complexes, has enabled highly enantioselective MIRC reactions. rsc.orgresearchgate.net These catalysts can activate the substrates and control the stereochemistry of both the initial Michael addition and the subsequent ring-closing alkylation, allowing for the synthesis of complex chiral cyclopropanes in high yields and with excellent stereoselectivity. rsc.orgorganic-chemistry.org

Addition Reactions (e.g., Addition to Cyclopropenes, Aza-Michael Addition)

Direct addition reactions to unsaturated precursors provide another efficient route to β-aminocyclopropanol derivatives.

Addition to Cyclopropenes: The strained double bond of cyclopropenes makes them reactive partners in addition reactions. The enantioselective intermolecular hydroamination of substituted cyclopropenes with various amines, catalyzed by chiral rare-earth-metal complexes, is a 100% atom-efficient method for synthesizing chiral α-aminocyclopropane derivatives. researchgate.net This approach offers high yields and excellent stereoselectivity under mild conditions. researchgate.net Additionally, cyclopropenes bearing an electron-withdrawing group can act as Michael acceptors, reacting with nucleophiles in a conjugate addition fashion. chemrxiv.org

Aza-Michael Addition: The aza-Michael reaction is the conjugate addition of a nitrogen nucleophile (such as an amine, amide, or carbamate) to an electron-deficient alkene. researchgate.netfrontiersin.org This reaction is a fundamental C-N bond-forming transformation and is widely used to synthesize β-amino carbonyl compounds. rsc.orgnih.gov In the context of aminocyclopropane synthesis, it can be a key step. For example, a highly diastereoselective synthesis of cyclopropane β-amino acid derivatives has been developed where an aza-Michael reaction is performed on a highly electrophilic alkylidenecyclopropane, which is generated in situ. nih.gov The transformation proceeds with complete control to favor the trans product and can be used to produce highly enantioenriched derivatives. nih.gov

C-H Functionalization Strategies

C-H functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. rsc.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, often shortening synthetic sequences. rsc.org

In the synthesis of β-aminocyclopropanol and its derivatives, C-H functionalization can be used to introduce the amino group directly onto a cyclopropane ring or an aliphatic chain. For instance, radical relay strategies can facilitate selective β-C-H amination of alcohols. nih.gov This involves the temporary conversion of an alcohol to an imidate radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the β-position. This radical can then be trapped by a nitrogen source to form the C-N bond. By using a combination of a photocatalyst and a chiral copper catalyst, this C-H amination can be rendered highly enantioselective, providing a streamlined route to chiral vicinal amino alcohols. nih.gov Transition-metal-catalyzed C-H activation of amidines has also been extensively developed for the synthesis of various nitrogen-containing heterocycles. rsc.org

Olefination of Cyclopropanone Surrogates

A notable and efficient method for the synthesis of cyclopropane β-amino acid derivatives involves the olefination of cyclopropanone surrogates. nih.gov This strategy provides a direct route to highly electrophilic alkylidenecyclopropanes, which can then undergo further reactions to introduce the desired amino functionality.

One such approach utilizes 1-sulfonylcyclopropanols as stable and accessible precursors to cyclopropanones. The reaction of these surrogates with stabilized phosphorus ylides, such as Wittig reagents, leads to the formation of cyclopropylidene acetates. nih.gov A key challenge in this transformation is the in situ generation of a nucleophilic sulfinate anion, which can compete in subsequent conjugate addition reactions. To mitigate this, trapping agents like N-iodosuccinimide (NIS) are employed to sequester the sulfinate, thereby favoring the desired reaction pathway. nih.gov

The resulting electrophilic alkylidenecyclopropanes are highly reactive towards aza-Michael additions. This telescopic reaction, where the olefination is immediately followed by the conjugate addition of an amine, proceeds with high diastereoselectivity, favoring the trans product. This method is amenable to a variety of nitrogen nucleophiles, including protected amino acids, leading to the rapid synthesis of enantioenriched peptidomimetics. nih.gov

Table 1: Examples of Olefination of Cyclopropanone Surrogates for the Synthesis of β-CMA Derivatives nih.gov

Cyclopropanone SurrogateWittig ReagentAmine NucleophileProductDiastereoselectivity (trans:cis)
1-(phenylsulfonyl)cyclopropanol(Methoxycarbonylmethylene)triphenylphosphoraneBenzylamineMethyl 2-((benzylamino)methyl)cyclopropane-1-carboxylate>20:1
1-((4-methylphenyl)sulfonyl)cyclopropanol(Ethoxycarbonylmethylene)triphenylphosphoraneGlycine methyl esterMethyl 2-(((2-methoxy-2-oxoethyl)amino)methyl)cyclopropane-1-carboxylate>20:1
1-(naphthalen-2-ylsulfonyl)cyclopropanol(tert-Butoxycarbonylmethylene)triphenylphosphorane(S)-Alanine tert-butyl estertert-Butyl 2-((((S)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)methyl)cyclopropane-1-carboxylate>20:1

Mannich-Type Addition Reactions

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of an amino group in a single step, yielding β-aminocarbonyl compounds known as Mannich bases. wikipedia.orgresearchgate.net In its classic form, the reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine. wikipedia.org The mechanism proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile for the enolized carbonyl compound. wikipedia.org

A significant variation for the synthesis of cyclopropane-containing amino acids is the Mannich-type addition of enolates to cyclopropaniminium intermediates. nih.gov This approach allows for the direct construction of the β-aminocyclopropane backbone. The cyclopropaniminium ion, generated from a suitable cyclopropane precursor, serves as the electrophilic partner for a pre-formed enolate, leading to the desired product with the amino group positioned on the cyclopropane ring.

Furthermore, a "double-Mannich–β-elimination" synthetic sequence has been reported for the synthesis of β-amino diaryldienones, showcasing the versatility of this reaction in creating complex molecular architectures. nih.gov While not directly yielding a cyclopropanol, this highlights the potential for tandem reactions initiated by a Mannich addition to construct highly functionalized molecules.

Ring-Opening Reactions of Epoxides or Aziridines

The ring-opening of strained three-membered rings like epoxides and aziridines with nucleophiles is a fundamental and widely used strategy for the synthesis of 1,2-difunctionalized compounds. These reactions are particularly valuable for accessing β-amino alcohols and their derivatives.

The nucleophilic opening of epoxides with amines is a direct and atom-economical method to produce β-amino alcohols. rsc.org This reaction can be catalyzed by various Lewis acids or proceed under metal- and solvent-free conditions, for instance, mediated by acetic acid. nih.gov The regioselectivity of the ring-opening is a crucial aspect, and it is often influenced by the nature of the epoxide, the amine, and the reaction conditions. For the synthesis of β-aminocyclopropanol derivatives, a cyclopropyl epoxide would serve as the starting material.

Similarly, the ring-opening of aziridines with oxygen-containing nucleophiles provides a complementary route to β-amino alcohols. nih.gov Aziridinium ions, which are reactive intermediates, can be effectively opened by various nucleophiles, including water or carboxylates, to furnish β-amino alcohol derivatives. nih.gov The regioselectivity of aziridine ring-opening can be controlled, for example, by using pendant silyl ether groups that direct the nucleophilic attack. nih.gov This methodology offers a pathway to β-aminocyclopropanols by employing a cyclopropane-containing aziridine.

Hydroamination of Alkenes

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-efficient method for the synthesis of amines. The application of this reaction to cyclopropenes offers a direct route to aminocyclopropanes.

An enantioselective hydroamination of substituted cyclopropenes using various amines has been developed, employing chiral half-sandwich rare-earth-metal catalysts. This method provides chiral aminocyclopropane derivatives in high yields and with excellent stereoselectivity. wikipedia.org The reaction proceeds under mild conditions and is a 100% atom-efficient pathway to these valuable building blocks. Given that the resulting aminocyclopropane can be further functionalized, this method presents a viable strategy for accessing β-aminocyclopropanol precursors.

Aldol Addition of Alpha-Amino Enolates and Aldehydes

The Aldol reaction is a cornerstone of carbon-carbon bond formation, involving the addition of an enolate to a carbonyl compound to form a β-hydroxy carbonyl compound. nih.govsemanticscholar.org When an α-amino enolate or an enolate derived from an α-amino aldehyde is used, this reaction provides a powerful method for the synthesis of β-hydroxy-α-amino acids, which are direct precursors to β-amino alcohols upon reduction of the carbonyl group.

Direct organocatalytic asymmetric aldol reactions of α-amino aldehydes have been developed, providing highly enantiomerically enriched anti-β-hydroxy-α-amino aldehydes. acs.org These reactions, often catalyzed by proline or its derivatives, proceed with high diastereoselectivity and enantioselectivity. The resulting products can be readily transformed into the corresponding β-hydroxy-α-amino acid derivatives. While this method does not directly form the cyclopropane ring, it provides a crucial acyclic precursor that can be subsequently cyclopropanated to yield β-aminocyclopropanol derivatives.

Modular and Convergent Synthesis Strategies

Modular and convergent synthetic strategies are highly desirable as they allow for the rapid assembly of complex molecules from simpler, pre-functionalized building blocks. This approach offers significant advantages in terms of efficiency, flexibility, and the ability to generate libraries of related compounds for structure-activity relationship studies.

A modular and scalable route to protected cyclopropane amino acid building blocks has been developed, which avoids the use of hazardous reagents. researchgate.netnih.gov This strategy involves an intramolecular isocyanate trapping via a Hofmann rearrangement to create bicyclic carbamates in an enantioenriched and diastereopure manner. Subsequent ring-opening of these intermediates provides access to functionalized cyclopropane amino acids. researchgate.netnih.gov This modularity allows for the incorporation of various substituents and protecting groups, making it a versatile tool for the synthesis of diverse β-aminocyclopropanol derivatives.

Convergent synthesis involves the preparation of key fragments of a target molecule separately, which are then coupled together in the later stages of the synthesis. This approach is exemplified by the total synthesis of complex natural products where key structural motifs are constructed independently and then joined. nih.gov For β-aminocyclopropanol, a convergent strategy could involve the synthesis of a functionalized cyclopropanol fragment and an amino-containing fragment, followed by their coupling.

Novel Precursors and Building Blocks in this compound Synthesis

The development of novel precursors and building blocks is crucial for advancing the synthesis of complex molecules like β-aminocyclopropanol. These building blocks often incorporate key structural features of the target molecule and are designed for efficient and stereocontrolled transformations.

Cyclopropane-containing α- and β-amino acid derivatives are themselves important building blocks for the synthesis of conformationally restricted peptidomimetics. nih.gov The development of synthetic routes to these building blocks, such as the olefination of cyclopropanone surrogates, expands the toolbox available to medicinal chemists.

A stereocontrolled synthesis of cyclopropanol amino acids from allylic sulfones has been reported, highlighting these compounds as conformationally restricted building blocks. researchgate.net This method utilizes the reactivity of vinyl sulfones and allows for the synthesis of a variety of cyclopropanol amino acids with high diastereocontrol. The resulting compounds can serve as versatile precursors for more complex β-aminocyclopropanol derivatives.

Furthermore, a modular synthesis of cyclopropane-fused N-heterocycles has been achieved through the use of α-diazo acylating agents, demonstrating another avenue for creating complex scaffolds containing the cyclopropane motif.

Utilizing Alpha-Nitrocyclopropane Carboxylic Esters as Precursors

A synthetic route to aminocyclopropane derivatives can be achieved using nitroacetic acid esters as starting materials. This method involves the formation of an α-nitrocyclopropane carboxylic ester as a key intermediate through a cyclization reaction, followed by reduction of the nitro group to the desired amine.

The synthesis begins with the reaction of a nitroacetic acid ester with a 1,2-dihaloethane. google.com This reaction is typically catalyzed by an inorganic weak base to facilitate the alkylation and subsequent cyclization, yielding the 1-nitrocyclopropane-1-carboxylic acid ester intermediate. google.com The nitro group in this intermediate is then reduced to a primary amine. This reduction is followed by the hydrolysis of the ester group to yield the final aminocyclopropane carboxylic acid product. google.com This pathway is noted for its use of accessible starting materials and for providing a relatively short synthetic route. google.com

StepReactantsKey TransformationProduct
1Nitroacetic acid ester, 1,2-DihaloethaneAlkylation and Cyclization1-Nitrocyclopropane-1-carboxylic acid ester
21-Nitrocyclopropane-1-carboxylic acid esterNitro Group Reduction1-Aminocyclopropane-1-carboxylic acid ester
31-Aminocyclopropane-1-carboxylic acid esterEster Hydrolysis1-Aminocyclopropane-1-carboxylic acid

Application of 1-Sulfonylcyclopropanols as Cyclopropanone Equivalents

Due to the inherent instability of cyclopropanones, stable yet reactive surrogates are highly valuable in synthesis. 1-Sulfonylcyclopropanols have emerged as effective and accessible cyclopropanone equivalents, enabling the synthesis of various cyclopropane derivatives. nih.govorganic-chemistry.orgchemrxiv.orgnih.govresearchgate.net This strategy has been successfully applied to the expedient synthesis of optically active cyclopropane β-amino acid derivatives. nih.gov

The methodology involves the reaction of 1-sulfonylcyclopropanols with stabilized phosphorus ylides in a Wittig-type olefination. nih.gov This reaction does not isolate the cyclopropanone; instead, the 1-sulfonylcyclopropanol acts as an in-situ precursor. organic-chemistry.orgchemrxiv.orgnih.govresearchgate.net The olefination process leads to the formation of highly electrophilic alkylidenecyclopropanes. These intermediates are not isolated but are immediately subjected to a telescopic aza-Michael reaction with an amine nucleophile under mild conditions. nih.gov

A significant advantage of this method is the high degree of stereocontrol. The aza-Michael addition proceeds with complete diastereocontrol, yielding the trans products exclusively. nih.gov This process is efficient for producing highly enantioenriched β-amino acid derivatives and can be incorporated into the synthesis of peptidomimetics. nih.gov The use of enantioenriched 1-sulfonylcyclopropanol substrates allows for the formation of optically active cyclopropanols and their subsequent derivatives. organic-chemistry.orgchemrxiv.orgnih.govresearchgate.net

PrecursorReagentIntermediateNucleophileProduct TypeDiastereoselectivity
1-SulfonylcyclopropanolStabilized Phosphorus YlideAlkylidenecyclopropaneAminetrans-β-Aminocyclopropane derivativeHigh
Enantioenriched 1-SulfonylcyclopropanolOrganometallic ReagentsCyclopropanone (in situ)Carbon NucleophilesOptically Active 1-Substituted CyclopropanolsHigh

Chemical Transformations and Derivative Synthesis of Beta Aminocyclopropanol

Ring-Opening Transformations and Mechanistic Investigations

The high ring strain of the cyclopropane (B1198618) ring in beta-aminocyclopropanol makes it susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized acyclic compounds. The activation of aminocyclopropanes can proceed through different mechanisms, primarily involving the formation of radical intermediates or Lewis acid-promoted pathways. rsc.org

One established mechanism involves the oxidation of the nitrogen atom to form a nitrogen radical cation. This intermediate can then undergo a rapid, irreversible β-scission of the cyclopropane ring. nih.govacs.org This process can be initiated using photoredox catalysis or strong chemical oxidants. nih.gov The driving force for this transformation is the relief of the significant ring strain.

Another major pathway involves the activation of donor-acceptor (D-A) substituted aminocyclopropanes with Lewis acids, which enhances the electrophilicity of the cyclopropane ring and facilitates nucleophilic attack. rsc.org In the context of enzymatic catalysis, studies on the related compound 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal 5'-phosphate (PLP) dependent enzyme, provide significant mechanistic insight. nih.gov Structural and mechanistic studies suggest two plausible routes for the enzymatic ring cleavage of ACC:

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, such as Tyrosine (Tyr294), directly attacks a β-methylene carbon of the cyclopropane ring. This attack induces the cleavage of the Cα-Cβ bond. acs.orgresearchgate.net

Acid Catalysis: An acidic residue protonates the cyclopropane ring, facilitating its opening. This process may be assisted by charge relay through the PLP cofactor. acs.orgresearchgate.net

These enzymatic mechanisms highlight fundamental chemical principles that can be applied to synthetic transformations of this compound derivatives, where an external nucleophile or acid can trigger the ring-opening cascade. An oxidative ring-opening strategy can also be employed to convert protected aminocyclopropanes into 1,3-dielectrophilic intermediates, which can be trapped by various nucleophiles. researchgate.net

Table 1: Mechanistic Approaches to Aminocyclopropane Ring-Opening
Activation MethodKey IntermediateDriving ForceTypical OutcomeReference
Photoredox Catalysis / OxidationNitrogen Radical CationRelief of Ring Strain1,3-Difunctionalization / Cycloaddition Precursor rsc.orgnih.gov
Lewis Acid Activation (D-A Systems)Polarized C-C BondsNucleophilic Addition1,3-Difunctionalized Products rsc.org
Enzymatic (e.g., ACC Deaminase)Enzyme-Substrate ComplexNucleophilic Attack / Acid Catalysisα-Ketobutyrate and Ammonia acs.orgresearchgate.net
Oxidative (e.g., with NIS)1,3-Dielectrophilic IntermediateHalogenation and N,O-acetal formation1,3-Difunctionalized Products researchgate.net

Cycloaddition Reactions Involving this compound Moieties

Cyclopropylamines are versatile intermediates for cycloaddition reactions, where they serve as three-carbon (C3) synthons following a ring-opening event. acs.org These transformations, particularly formal [3+2] cycloadditions, provide efficient routes to five-membered carbocycles and heterocycles. researchgate.net

Visible-Light Mediated [3+2] Cycloaddition: A common strategy involves the use of visible-light photoredox catalysis. nih.gov In this process, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and oxidizes the cyclopropylamine (B47189) to a nitrogen-centered radical cation. This radical undergoes β-scission to form a distonic radical cation, which then adds to an olefin. The resulting carbon-centered radical is reduced, and subsequent cyclization yields a cyclopentane ring. nih.govacs.org A similar photochemical [3+2] cycloaddition using N-aryl cyclopropylamines can proceed through a Single Electron Transfer (SET) mechanism without the need for an external photocatalyst. chemrxiv.orgchemrxiv.org

Asymmetric Catalysis: Asymmetric variants of these cycloadditions have been developed to control stereochemistry. For instance, a chiral ligand in combination with a Lewis acid like Zinc(II) triflate (Zn(OTf)₂) can catalyze the asymmetric [3+2] cycloaddition of donor-acceptor aminocyclopropanes with thioketones. acs.orgacs.org This reaction provides access to chiral tetrahydrothiophene derivatives with high diastereoselectivity and enantioselectivity. acs.org The chiral metal complex coordinates with the substrates, orchestrating the stereochemical outcome of the reaction. acs.org

Table 2: Examples of [3+2] Cycloaddition Reactions with Aminocyclopropanes
Reaction TypeReactantsCatalyst / ConditionsProductReference
Photoredox CycloadditionCyclopropylamine + AlkeneRu(bpz)₃₂, visible lightSubstituted Cyclopentane nih.gov
Photochemical CycloadditionN-Aryl Cyclopropylamine + α,β-Unsaturated CarbonylDirect irradiation (no photocatalyst)N-Arylaminocyclopentane chemrxiv.orgchemrxiv.org
Asymmetric Lewis Acid CatalysisD-A Aminocyclopropane + ThioketoneZn(OTf)₂ + Chiral PyIPI LigandChiral Tetrahydrothiophene acs.orgacs.org
Diastereoselective Photoredox CycloadditionN-Sulfonyl Cyclopropylamine + Electron-Deficient OlefinOrganic Photocatalyst, visible lighttrans-Cyclopentane acs.org

Functionalization and Derivatization Strategies

Beta-aminocyclopropane carboxylic acids (β-ACCs) are conformationally restricted analogues of β-alanine and are important building blocks for peptidomimetics. researchgate.net Their synthesis often requires careful control of stereochemistry.

One efficient method involves the olefination of 1-sulfonylcyclopropanols using stabilized Wittig reagents to form highly electrophilic alkylidenecyclopropanes. nih.gov These intermediates readily undergo a diastereoselective aza-Michael addition with a nitrogen nucleophile in a telescopic fashion. This approach yields highly enantioenriched trans-β-cyclopropyl-modified β-alanines (β-CMAs). nih.gov Another synthetic route starts from pyrrole, which after cyclopropanation and enzymatic kinetic resolution, can be converted into either cis- or trans-β-ACC derivatives, providing access to different stereoisomers. researchgate.net

Table 3: Synthetic Approaches to β-ACC Derivatives
Starting MaterialKey ReactionStereochemical OutcomeReference
1-SulfonylcyclopropanolsWittig Olefination / Aza-Michael AdditionEnantioenriched trans-β-CMA nih.gov
PyrroleCyclopropanation / Enzymatic ResolutionAccess to both cis- and trans-β-ACC researchgate.net

This compound derivatives can be considered conformationally constrained analogues of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The synthesis of linear GABA derivatives from cyclopropane precursors is achieved through ring-opening reactions.

The oxidative ring-opening of protected aminocyclopropanes generates 1,3-dielectrophilic intermediates that can be trapped with various nucleophiles. researchgate.net This strategy effectively breaks the C-C bond of the cyclopropane ring, transforming the rigid three-membered ring into a flexible three-carbon chain characteristic of GABA. By choosing the appropriate starting material and nucleophile, a wide range of substituted GABA derivatives can be synthesized. For example, the radical-mediated ring-opening of aminocyclopropanes can lead to 1,3-difunctionalized products that are direct precursors to GABA analogues. rsc.org

The construction of quaternary carbon stereocenters is a significant challenge in organic synthesis. The derivatization of this compound provides opportunities to incorporate such centers. For instance, β-substituted GABA derivatives, which can be synthesized from aminocyclopropane precursors, are valuable in medicinal chemistry. nih.gov

One strategy involves using a synthesized β-ACC derivative as a Michael acceptor. The conjugate addition of a suitable carbon nucleophile to the α,β-unsaturated system derived from a β-ACC ester can create a quaternary stereocenter. Asymmetric Michael additions, using either chiral auxiliaries or organocatalysis, are powerful methods for controlling the stereochemistry of these transformations, enabling the synthesis of complex GABA derivatives containing trifluoromethylated or other substituted quaternary centers. nih.gov

Structural and Conformational Analysis of Beta Aminocyclopropanol and Its Derivatives

Computational Chemistry and Theoretical Studies

Computational methods provide deep insights into the molecular properties of beta-aminocyclopropanol derivatives at an atomic level, offering data that can be challenging to obtain through experimental means alone. These techniques are essential for understanding the molecule's behavior, from its preferred shapes to its interactions with complex biological systems.

Quantum mechanical (QM) calculations are employed to accurately determine the electronic structure and to explore the potential energy surface of a molecule, thereby identifying its stable conformations. springernature.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the energies of different spatial arrangements of the atoms, revealing the most energetically favorable structures.

For a molecule like this compound, conformational analysis would focus on the relative orientations of the amino and hydroxyl groups with respect to the cyclopropane (B1198618) ring (cis/trans isomers) and the rotation around the C-O and C-N bonds. Computational studies on analogous amino alcohols, such as 2-amino-1-phenyl-1-propanol, have utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to optimize geometries and predict properties. nih.gov A similar approach for this compound would yield crucial data on the relative stability of its various conformers, bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

Table 1: Illustrative Quantum Mechanical Calculation Outputs for this compound Conformers This table presents hypothetical data to illustrate the typical results obtained from QM calculations, as specific studies on this compound are not publicly available.

Conformer Method/Basis Set Relative Energy (kcal/mol) Dipole Moment (Debye) HOMO-LUMO Gap (eV)
trans (anti-periplanar) DFT/B3LYP/6-311++G(d,p) 0.00 2.15 5.8
trans (gauche) DFT/B3LYP/6-311++G(d,p) 0.75 2.58 5.9
cis (anti-periplanar) DFT/B3LYP/6-311++G(d,p) 2.10 3.05 5.7

These calculations provide a foundational understanding of the intrinsic conformational preferences of the molecule, which governs its shape and, consequently, its biological activity.

While QM calculations identify static, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and the stability of different structures in a simulated environment, such as in an aqueous solution. mdpi.com

For a this compound derivative, an MD simulation would reveal how the molecule flexes, how the functional groups rotate, and how it interacts with surrounding solvent molecules. Key metrics are analyzed from the simulation trajectory to quantify its dynamic behavior. nih.gov

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. A stable RMSD suggests the molecule maintains a consistent conformation. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the structure. Changes in Rg can indicate conformational unfolding or folding. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to solvent, providing information on its interaction with the environment. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a biological context and for assessing the stability of its complexes with target proteins. nih.gov

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation

Parameter Description Significance for this compound
RMSD Conformational stability over time Assesses if the cyclopropane ring and substituent orientations are rigid or flexible.
Rg Molecular compactness Indicates if the molecule adopts a compact or extended form in solution.
Hydrogen Bonds Intramolecular and intermolecular H-bonds Reveals stable conformations stabilized by H-bonds and interactions with water.

Density Functional Theory (DFT) Studies for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. semanticscholar.org It allows researchers to calculate the energy profile of a reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates. mdpi.comresearchgate.net This information is vital for understanding how a reaction occurs and for predicting its feasibility and kinetics.

While specific DFT studies on the reaction mechanisms of this compound are not widely documented, extensive research on the closely related compound 1-aminocyclopropane-1-carboxylic acid (ACC) demonstrates the utility of this approach. DFT calculations were used to elucidate the complex enzymatic mechanism of ACC oxidase, which converts ACC to ethylene. nih.govresearchgate.net The study proposed a multi-step mechanism initiated by a hydrogen atom abstraction from the amino group, followed by the opening of the cyclopropane ring and the formation of a highly reactive iron(IV)-oxo intermediate. nih.gov This work highlights how DFT can be applied to understand the intricate electronic rearrangements that govern the reactivity of the aminocyclopropane scaffold.

Table 3: Key Mechanistic Steps for ACC Oxidase Elucidated by DFT Based on studies of the analogous compound 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov

Step Description Key Finding from DFT
1 Substrate Binding ACC coordinates with the Fe(II) center in the enzyme's active site.
2 H-atom Abstraction The reaction is initiated by the abstraction of a hydrogen atom from the amino nitrogen, forming a radical.
3 Ring Opening The cyclopropane ring opens, relieving ring strain and leading to an intermediate state.
4 Intermediate Formation An iron(IV)-oxo intermediate is formed, which is a powerful oxidant.

Molecular Modeling for Protein-Ligand Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). mdpi.combiointerfaceresearch.com This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The docking process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.com The results provide a plausible 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.gov For a this compound derivative designed as an inhibitor, docking studies could predict how its rigid cyclopropane core orients the amino and hydroxyl groups to interact with key amino acid residues in the target's active site.

Table 4: Hypothetical Docking Results for a this compound Derivative This table illustrates potential docking results against a generic protein kinase target.

Parameter Value/Description
Target Protein Protein Kinase XYZ
Binding Energy -8.5 kcal/mol
Inhibition Constant (Ki, est.) 550 nM
Key Hydrogen Bonds -OH group with Asp184 backbone; -NH2 group with Glu121 side chain

Experimental Structural Elucidation

While computational methods provide powerful predictive models, experimental techniques are required to validate these findings and determine the precise three-dimensional structure of a molecule.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule. This map reveals the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For chiral molecules like derivatives of this compound, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration (the R/S designation at each stereocenter). It also provides a clear picture of the molecule's preferred conformation in the solid state, which can be compared with the lowest energy conformers predicted by quantum mechanical calculations. This experimental validation is a critical step in confirming the accuracy of computational models and understanding the fundamental structural properties of the molecule.

Table 5: Typical Data Obtained from X-ray Crystallographic Analysis

Parameter Description
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths (Å) Precise distances between bonded atoms.
Bond Angles (°) Angles between adjacent bonds.
Torsion Angles (°) Dihedral angles defining the molecular conformation.

Conformational Rigidity and Constraints Imposed by the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, is characterized by its unique and highly constrained geometry. Unlike larger cycloalkanes, the cyclopropane ring is necessarily planar, with the carbon atoms situated at the vertices of an equilateral triangle. lumenlearning.com This planarity imposes significant structural rigidity and leads to distinct conformational properties. The internal C-C-C bond angles are fixed at 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. libretexts.orgpressbooks.pub

Furthermore, the planar structure dictates that the C-H bonds on adjacent carbon atoms are fully eclipsed, leading to a high degree of torsional strain. lumenlearning.compressbooks.pub This inherent strain—a combination of angle and torsional strain—is a defining feature of the cyclopropane moiety and profoundly influences the conformation of its derivatives, including this compound. The ring's rigidity limits the spatial arrangement of substituents, making their relative orientations (cis/trans) a critical factor in determining molecular stability and reactivity. The incorporation of the cyclopropane ring into molecules like this compound is a strategy often used to reduce conformational flexibility. researchgate.net

The conformational analysis of this compound is dominated by the inflexible nature of the cyclopropane ring. The primary source of conformational variability arises from the rotation of the amino (-NH₂) and hydroxyl (-OH) substituent groups around their respective C-N and C-O bonds. The relative orientation of these substituents to the ring and to each other dictates the steric and electronic properties of the molecule.

Due to the planarity of the ring, the torsion angles involving the ring's carbon atoms are fixed. The key variable torsion angle (τ) is defined by the relationship between a substituent and the distal C-C bond of the ring. researchgate.net For a substituent on a cyclopropane ring, two principal conformations are typically considered: the bisected and the gauche (or perpendicular) conformations. In the bisected conformation, the substituent bond, when viewed in a Newman projection down the C-substituent axis, eclipses one of the ring carbons. In the gauche conformation, it is staggered relative to the ring bonds.

Steric hindrance between the substituents and the ring's hydrogen atoms plays a crucial role in determining the most stable conformer. In this compound, the interactions between the amino and hydroxyl groups, as well as their interactions with the adjacent ring protons, will govern the rotational preferences around the C-N and C-O bonds.

Computational studies on related substituted cyclopropylamines, such as 2-fluorocyclopropylamines, provide insight into the energetic differences between conformers. These studies show that stereoelectronic effects, in addition to sterics, significantly influence conformational preferences. nih.gov For diastereomeric 2-fluorocyclopropylamines, the energy difference between conformers can be significant, highlighting the impact of substituent orientation. For example, the global minimum conformer for trans-2-fluorocyclopropylamine is considerably more stable than the lowest energy conformer of the cis isomer, with an energy difference of 2.57 kcal/mol. nih.gov

Table 1: Calculated Relative Stabilities of 2-Fluorocyclopropylamine Conformers nih.gov
IsomerConformerRelative Energy (kcal/mol)Description
trans-2-Fluorocyclopropylaminetrans-2a0.00 (Global Minimum)Most stable conformer.
cis-2-Fluorocyclopropylaminecis-2c+2.57Lowest energy conformer for the cis isomer.

This data illustrates that the interplay of steric and electronic factors, dictated by the rigid cyclopropane scaffold, leads to well-defined, energetically distinct conformations in substituted cyclopropanes.

The electronic properties of the cyclopropane ring are as unique as its geometry. The C-C sigma (σ) bonds within the ring possess significant p-character, often described by the Walsh orbital model. This model depicts a set of high-lying orbitals with pseudo-π symmetry that can engage in electronic interactions with substituent orbitals. This delocalization of electrons from a filled σ-orbital into an adjacent empty or partially filled orbital is known as hyperconjugation. wikipedia.org

In derivatives of this compound, several types of hyperconjugative interactions are possible:

Positive Hyperconjugation : This involves the donation of electron density from filled σ-bonds (like C-H or C-C bonds of the ring) into an adjacent empty p-orbital or an antibonding π*-orbital.

Negative Hyperconjugation : This describes the delocalization of electrons from a filled p-orbital (such as the nitrogen lone pair of the amino group) into an adjacent antibonding σ-orbital (e.g., a C-C σ orbital of the ring). wikipedia.org

These hyperconjugative interactions are stereoelectronic, meaning their strength is highly dependent on the spatial orientation of the interacting orbitals. For maximum overlap and stabilization to occur, the orbitals must be properly aligned. For instance, arylcyclopropanes preferentially adopt a bisected conformation to maximize the overlap between the cyclopropane's Walsh orbitals and the π-system of the aromatic ring. rsc.org

In this compound, the lone pair on the nitrogen atom of the amino group can participate in negative hyperconjugation, donating electron density into the antibonding σ* orbitals of the cyclopropane C-C bonds. The effectiveness of this interaction depends on the conformation around the C-N bond. Similarly, the oxygen of the hydroxyl group can engage in such interactions. These electronic effects have tangible structural and chemical consequences. They can lead to the shortening of some bonds and the lengthening of others, and they can significantly influence the molecule's stability and basicity. nih.govwikipedia.org Studies on fluorinated cyclopropylamines have demonstrated that hyperconjugative interactions are responsible for differences in the hybridization of the nitrogen lone pair, which in turn affects the basicity of different conformers. nih.gov

Table 2: Key Concepts in the Conformational Analysis of this compound
ConceptDescriptionPrimary Consequence
Angle StrainInternal C-C-C bond angles are 60°, deviating significantly from the ideal 109.5°. lumenlearning.comHigh ring strain, increased reactivity.
Torsional StrainEclipsing interactions between substituents on adjacent carbon atoms due to the ring's planarity. pressbooks.pubContributes to overall ring strain and influences substituent conformation.
Steric PropertiesSpatial interactions between the amino, hydroxyl, and hydrogen substituents on the rigid ring.Determines the relative stability of different rotational conformers.
HyperconjugationElectronic delocalization involving the cyclopropane's Walsh orbitals and substituent orbitals. Affects bond lengths, molecular stability, and basicity of the amino group. nih.gov

Applications in Peptide and Protein Mimetics

Beta-Aminocyclopropanol Derivatives as Conformationally Restricted Amino Acids

Cyclopropane-containing α- and β-amino acid derivatives are crucial building blocks for developing conformationally restricted peptidomimetics. nih.gov The inherent rigidity of the cyclopropane (B1198618) ring significantly limits the conformational flexibility of the peptide backbone into which it is incorporated. nih.gov This restriction is a key feature that distinguishes these unnatural amino acids from their natural, more flexible counterparts.

The use of chiral, substituted cyclopropane derivatives provides precise directional control over the orientation of native side-chains, a characteristic unique to this class of peptidomimetics. nih.gov This level of control is essential for designing molecules that can adopt specific three-dimensional structures required for biological activity. By restricting the available conformational space, these amino acids help to pre-organize the peptide into a bioactive conformation, which can lead to improved binding affinity and specificity for its target. Sugar amino acids, which are carbohydrate derivatives containing both amino and carboxylic acid functionalities, also serve as conformationally rigid building blocks for creating novel peptides. researchgate.net

FeatureDescriptionImplication in Peptide Design
Rigid Backbone The three-membered ring structure of cyclopropane drastically reduces bond rotation compared to linear alkyl chains. nih.govInduces specific and predictable secondary structures in peptides.
Stereochemical Control Can be synthesized as distinct stereoisomers (e.g., cis/trans), each enforcing a unique backbone geometry. nih.govAllows for the fine-tuning of peptide conformation and the spatial arrangement of side chains.
Side-Chain Orientation The constrained backbone precisely dictates the projection of amino acid side chains. nih.govCrucial for optimizing interactions with biological targets like receptors or enzymes.

Incorporation into Peptides and Peptidomimetics

The integration of this compound derivatives into peptide sequences is a strategic approach to overcome the limitations of natural peptides, such as poor stability and low bioavailability.

The use of non-natural amino acids (NNAAs) is a cornerstone of modern peptide design, aiming to enhance properties like binding affinity, plasma stability, and permeability. nih.govrsc.org The incorporation of conformationally constrained NNAAs, such as this compound derivatives, allows for the creation of peptides with well-defined secondary structures. semanticscholar.org This approach is fundamental to the sequence-based design of peptidomimetics, where the goal is to identify the optimal positioning of side chains on a controlled backbone scaffold to achieve a perfect fit with a biological target. acs.org

The incorporation of conformationally restricted amino acids can profoundly influence the secondary structure of a peptide sequence. nih.gov The rigid geometry of the cyclopropane ring can act as a potent nucleating element for specific folding patterns. Depending on the stereochemistry and point of insertion, these residues can induce structures that mimic parallel or antiparallel beta-sheets and beta-turns. nih.gov

The ability to control secondary structure is critical, as these motifs are often responsible for the biological function of peptides. For instance, beta-turns are common in receptor-binding epitopes, and stabilizing these structures can lead to more potent analogues. The constrained nature of this compound derivatives helps to reduce the entropic penalty of folding, favoring the formation of ordered structures like helices and hairpins. nih.govacs.org

Unnatural Residue TypeInduced Secondary StructureReference
Constrained β-amino acidsBeta-sheets, Beta-turns nih.gov
α,α-dialkylated residuesHelices semanticscholar.org
D-ProlineBeta-hairpins semanticscholar.org
Benzodiazepine nucleusMimics Beta-turns nih.gov

A major drawback of natural peptides as therapeutic agents is their susceptibility to degradation by proteases. nih.gov The incorporation of unnatural amino acids, including beta-amino acid derivatives, is a proven strategy to enhance metabolic stability. nih.govnih.gov Peptides containing these residues, often referred to as α/β-peptides, are more resistant to enzymatic cleavage because their altered backbone structure is not readily recognized by proteases. nih.gov

Introducing non-proteinogenic amino acids near a known cleavage site can significantly improve the chemical stability and prolong the half-life of a peptide. mdpi.com This increased resistance to proteolysis is a critical attribute for developing peptide-based drugs with improved pharmacokinetic profiles. mdpi.com

Modification StrategyEffect on StabilityMechanism
Incorporation of β-amino acidsIncreased metabolic stabilityThe unnatural peptide backbone is not a substrate for common proteases. nih.gov
Introduction of D-amino acidsEnhanced protease resistanceD-amino acids are not recognized by L-amino acid-specific proteases. mdpi.com
Cyclized residues (e.g., 4-aminopiperidine-4-carboxylic acid)Improved resistance to digestive enzymesThe cyclic structure provides steric hindrance at potential cleavage sites. mdpi.com

Role in Scaffold Development for Drug Design

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov this compound derivatives serve as components of such scaffolds, providing a rigid and predictable structural foundation for the design of new therapeutic agents. nih.gov Their use in scaffold morphing—a medicinal chemistry technique involving gradual modification of a parent compound—allows for the development of novel molecules with potentially superior therapeutic profiles. mdpi.com

Furthermore, the cyclopropane moiety can also serve as a constrained bioisostere for alkyl groups, offering a more rigid and defined spatial orientation for a hydrophobic substituent. This can be particularly useful in optimizing van der Waals interactions within a binding pocket.

GroupCyclopropaneAlkene
Geometry Planar, rigidPlanar, rigid
Bond Angles Similar to sp2 hybridized carbons~120°
Hydrogen Bonding No hydrogen bonding capacityNo hydrogen bonding capacity
Electronic Properties Saturated, sigma bonds onlyUnsaturated, contains a pi-bond
Application Used as a non-hydrolyzable amide bond surrogateCan be metabolically labile

Modulation of Pharmacological Properties (e.g., Conformational Control, Metabolic Stability)

The incorporation of β-aminocyclopropanol and its derivatives, such as cis-β-aminocyclopropane carboxylic acid, into peptide chains offers a powerful strategy for modulating their pharmacological properties. This is primarily achieved through enhanced conformational control and increased metabolic stability.

Conformational Control:

The rigid cyclopropane ring of β-aminocyclopropanol derivatives introduces significant conformational constraints on the peptide backbone. This rigidity can be exploited to induce and stabilize specific secondary structures, such as helices and turns, which are often crucial for biological activity. Research has shown that the incorporation of cis-β-aminocyclopropane carboxylic acids into α/β-peptides can lead to surprisingly stable helical conformations nih.gov. These well-defined structures are a result of the unique geometric constraints imposed by the cyclopropane ring, which guides the folding of the peptide into predictable three-dimensional shapes.

Conformational energy calculations on model peptides containing 1-aminocyclopropane carboxylic acid (ACC) have demonstrated that these modified peptides can adopt low-energy conformations characteristic of various regular structures, including α-helices and γ-turns nih.gov. The most energetically favored models often adopt helical or turn-like structures, which is consistent with experimental observations from crystal structures of similar peptide analogs nih.gov. This ability to pre-organize a peptide into a specific bioactive conformation can enhance its binding affinity to its biological target.

A study on α-peptides containing cis-β-amino cyclopropane carboxylic acid (β-ACC) revealed that even short alternating sequences of α-L-Ala and β-ACC in a polar solvent like methanol adopt well-defined helical secondary structures. Spectroscopic analysis indicated a specific type of helix turn, suggesting that the stability of this structure is influenced by the surrounding environment uni-regensburg.de.

Metabolic Stability:

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids, such as β-aminocyclopropanol, can significantly enhance the metabolic stability of peptides. Peptides constructed from or incorporating β-amino acid units generally exhibit a superior stability profile compared to their natural α-peptide counterparts nih.gov.

This increased resistance to enzymatic degradation is attributed to the altered backbone structure. Proteases are highly specific enzymes that recognize and cleave the peptide bonds between L-α-amino acids. The presence of a β-amino acid disrupts this recognition, rendering the peptide less susceptible to proteolytic cleavage nih.govnih.gov. While efforts have been made to design β-peptide bonds that could be cleaved to allow for tunable stability, many β-β peptide bonds have proven resistant to hydrolysis nih.gov. This intrinsic resistance to degradation can lead to a longer in vivo half-life, which is a desirable property for many therapeutic applications.

PropertyEffect of β-Aminocyclopropanol IncorporationResearch Finding
Conformational Control Induces and stabilizes helical and turn structures.Peptides with cis-β-aminocyclopropane carboxylic acids form stable helical conformations nih.gov.
Model peptides with 1-aminocyclopropane carboxylic acid adopt regular structures like α-helices and γ-turns nih.gov.
Metabolic Stability Increases resistance to proteolytic degradation.Peptides incorporating β-amino acid units show superior stability against peptidases nih.gov.
The altered backbone structure hinders recognition and cleavage by proteases nih.gov.

Development of Protein and Peptide Nanostructure Self-Assemblies

The ability of peptides to self-assemble into well-ordered nanostructures has garnered significant interest for applications in materials science and biomedicine. The incorporation of cyclic β-amino acids, a category that includes derivatives of β-aminocyclopropanol, can be a key design element in controlling this self-assembly process. These non-natural amino acids can direct the formation of foldamers—polymers that fold into defined secondary structures—which can then assemble into higher-order nanoscale architectures rsc.org.

A review of peptide foldamers containing cyclic β-amino acids, such as 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC), highlights their role in forming well-defined nanostructures rsc.org. Although research specifically detailing β-aminocyclopropanol in this context is emerging, the principles derived from these structurally similar building blocks are highly relevant. The constrained nature of the cyclopropane ring is expected to promote specific intermolecular interactions that lead to ordered self-assembly. For instance, cyclic peptides with alternating D- and L-amino acids can adopt flat, ring-shaped conformations that stack to form nanotubes stabilized by intermolecular hydrogen bonds nih.gov. The conformational rigidity imparted by β-aminocyclopropanol derivatives could be similarly harnessed to design novel self-assembling systems.

Nanostructure TypeDriving Forces for Self-AssemblyPotential Role of β-Aminocyclopropanol
Nanofibers β-sheet formation, hydrophobic interactionsThe rigid backbone can promote the formation of extended β-sheet-like structures necessary for fibril formation.
Nanotubes Stacking of cyclic peptides, hydrogen bondingThe constrained ring can be incorporated into cyclic peptides to facilitate a flat conformation that promotes stacking into tubular structures nih.gov.
Vesicles and Micelles Amphiphilic nature of the peptideCan be part of an amphiphilic peptide design, where the rigid cyclic structure influences the packing of molecules in the vesicle or micelle.

Targeting Biological Interactions with this compound-Containing Peptides

Peptides containing β-aminocyclopropanol derivatives are being explored for their potential to modulate biological interactions with high specificity and affinity. The conformational constraints and enhanced stability conferred by these cyclic amino acids make them valuable tools for designing peptides that can effectively target protein-protein interactions and receptor-ligand binding events.

Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Targeting these large and often flat interaction surfaces with small molecules is challenging. Peptides, however, can mimic the secondary structures, such as α-helices, that are frequently found at PPI interfaces. The incorporation of β-aminocyclopropanol can help to stabilize these mimetic structures.

By enforcing a specific conformation, β-aminocyclopropanol-containing peptides can present their side chains in a spatial arrangement that precisely matches the "hot spots" on a target protein's surface. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. Furthermore, their enhanced metabolic stability makes them more viable as potential therapeutic agents compared to natural peptides. While specific examples of β-aminocyclopropanol-containing peptides as PPI modulators are still emerging in the literature, the foundational principles of using conformationally constrained, protease-resistant peptides to disrupt PPIs are well-established.

Receptor-Ligand Interaction Studies

The precise three-dimensional structure of a ligand is critical for its interaction with a biological receptor. The conformational rigidity provided by β-aminocyclopropanol derivatives can be advantageous in designing potent and selective receptor ligands.

A notable example is the study of 1-aminocyclopropane carboxylic acid (ACPC), a derivative of β-aminocyclopropanol. ACPC has been identified as a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex, a type of ligand-gated ion channel in the central nervous system nih.govwikipedia.org. In this study, ACPC was shown to competitively inhibit the binding of glycine to the NMDA receptor with high affinity nih.gov. Furthermore, like glycine, it was able to enhance the binding of another molecule to the receptor's ion channel, confirming its action at this specific site nih.gov. This research demonstrates that the cyclopropane scaffold can be effectively utilized in the design of ligands that target specific receptor binding pockets.

Biological TargetApplication of β-Aminocyclopropanol PeptidesKey Advantages
Protein-Protein Interfaces Design of peptides that mimic protein secondary structures to disrupt or stabilize PPIs.Conformational stability enhances binding affinity; metabolic stability increases therapeutic potential.
Receptor Binding Sites Development of potent and selective receptor agonists or antagonists.Rigid structure allows for precise orientation of functional groups for optimal receptor interaction.
Example: 1-Aminocyclopropane carboxylic acid acts as a selective ligand for the NMDA receptor nih.gov.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Catalytic Systems

The therapeutic potential of beta-aminocyclopropanol derivatives is intrinsically linked to the precise control of their three-dimensional structure. Consequently, a major research thrust is the development of highly efficient and stereoselective catalytic systems. Traditional multi-step syntheses are being supplanted by more elegant and atom-economical approaches that establish multiple stereocenters in a single, controlled fashion.

A significant advancement is the use of tandem catalytic methods for the asymmetric preparation of enantioenriched aminocyclopropanes. nih.gov One such strategy begins with the hydroboration of N-tosyl-substituted ynamides to generate β-amino alkenyl boranes. nih.gov Through an in situ boron-to-zinc transmetalation, functionalized vinylzinc intermediates are formed, which then undergo an enantioselective carbon-carbon bond formation with aldehydes. nih.gov This reaction is promoted by a catalyst derived from an enantioenriched amino alcohol, such as morpholino isoborneol (B83184) (MIB). nih.gov The resulting zinc β-alkoxy enamines can be directly subjected to a tandem cyclopropanation, yielding aminocyclopropyl carbinols with three contiguous stereocenters in high yield and stereoselectivity. nih.gov This one-pot procedure represents a significant step towards synthetic efficiency. nih.gov

Researchers are also exploring novel metal-catalyzed reactions to access the core β-amino alcohol structure. One such innovative method is a Chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgnih.gov This protocol operates through a radical-polar crossover mechanism involving an α-amino radical intermediate. organic-chemistry.orgnih.gov A key feature is the use of a chiral chromium catalyst that performs three critical roles: the chemoselective single-electron reduction of the imine, rapid radical interception, and stereoselective addition to aldehydes. nih.gov This approach provides a modular and efficient route to a diverse range of β-amino alcohols bearing vicinal stereocenters. nih.gov

Catalytic SystemKey Reagents/CatalystProductYieldEnantioselectivity (ee)Diastereomeric Ratio (dr)Citation
Tandem CatalysisDiethylborane, MIB-derived catalystAminocyclopropyl carbinols72-82%76-94%>20:1 nih.gov
Cr-Catalyzed CouplingChiral Chromium Catalystβ-Amino alcoholsHighHighHigh organic-chemistry.org

Exploration of New Biological Applications Beyond Peptidomimetics

While beta-aminocyclopropanols have been traditionally valued as building blocks for peptidomimetics—mimicking the turns and folds of peptides to enhance stability and bioavailability—their application is expanding into new therapeutic domains. rsc.org The rigid cyclopropane (B1198618) ring offers a unique platform for orienting pharmacophoric groups in three-dimensional space, making it an attractive scaffold for targeting a wide array of biological molecules beyond peptide receptors.

One promising area is in the development of central nervous system (CNS) agents. The synthetic methods used to produce aminocyclopropyl carbinols have been successfully applied to the efficient preparation of an enantioenriched precursor to PRC200-SS derivatives, which are known as potent serotonin-norepinephrine-dopamine reuptake inhibitors. nih.gov This demonstrates the utility of the scaffold in creating small-molecule therapeutics for neurological targets.

Furthermore, the principles learned from designing beta-hairpin peptidomimetics are being extrapolated to new target classes. Beta-hairpin mimetics have proven effective as inhibitors of protein-protein interactions (e.g., p53-HDM2) and protein-nucleic acid interactions, and have shown potential as antimicrobial agents and inhibitors of chemokine receptors like CXCR4. nih.gov Inspired by this, researchers are exploring this compound-based scaffolds to disrupt similar macromolecular interactions, which have historically been challenging to target with conventional small molecules. nih.gov The constrained nature of the cyclopropane ring is ideal for mimicking specific structural epitopes, potentially leading to novel inhibitors for targets such as the HIV-1 TAR and RRE RNA motifs. nih.gov

Advanced Computational Design of this compound-Based Scaffolds

The integration of advanced computational chemistry is revolutionizing the way new drugs are discovered, and the design of this compound-based molecules is no exception. In silico techniques allow for the rapid exploration of vast chemical space and the rational design of scaffolds with optimized properties.

A powerful strategy is "scaffold hopping," where computational algorithms are used to identify and replace a core molecular structure with a bioisosteric equivalent that may offer improved potency, selectivity, or pharmacokinetic properties. researchgate.net Using pharmacophore and shape-based searching, a this compound core can be computationally substituted for other cyclic or acyclic structures within a known active compound. researchgate.net This approach was successfully utilized in the design of potential inhibitors for β-secretase (BACE-1), a key enzyme in Alzheimer's disease. mdpi.com By performing scaffold morphing on the known BACE-1 inhibitor Elenbecestat, novel analogues were designed that showed favorable interactions with the enzyme's catalytic dyad. mdpi.com

Beyond modifying existing scaffolds, researchers are looking towards de novo design, where entirely new molecular architectures are built from the ground up. Emerging strategies that combine machine learning and atomistic modeling, such as the rotamer inverted fragment finder–diffusion (Riff-Diff) method used in enzyme design, could be adapted for creating novel this compound-based ligands. biorxiv.org Such approaches could design molecules that present specific functional groups in a precise spatial arrangement to bind to a target, using the cyclopropane ring as a rigid anchoring framework. biorxiv.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any promising chemical entity to move from the laboratory to clinical application, a robust and scalable manufacturing process is essential. Traditional batch synthesis methods can be inefficient and difficult to control for complex, multi-step syntheses. Automated flow chemistry is emerging as a transformative solution, offering precise reaction control, higher yields, increased product purity, and enhanced safety. researchgate.netbohrium.com

The synthesis of this compound derivatives, which often involves sensitive reagents and intermediates, is well-suited for this technology. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. bohrium.com This minimizes the formation of byproducts and simplifies purification. researchgate.net Modern platforms can integrate both batch and flow reactors, allowing for a "telescoped" multi-step synthesis where the output of one reaction flows directly into the next, coupled with automated downstream processing like continuous extraction and solvent switching. rsc.org

The speed of these automated systems is a significant advantage. Automated fast-flow peptide synthesis (AFPS) technology, for example, can achieve cycle times of approximately 2.5 minutes per amino acid. amidetech.com While developed for peptides, the underlying principles and hardware—including mechanical pumps, solid supports, and in-line monitoring—are directly applicable to the synthesis of small-molecule libraries. amidetech.com This would enable the high-throughput synthesis of hundreds of this compound analogues, accelerating the discovery and optimization of new drug candidates. researchgate.net

Q & A

Q. What ethical guidelines apply to computational studies predicting β-aminocyclopropanol toxicity?

  • Methodological Answer :
  • Transparency : Disclose software versions (e.g., Schrödinger Suite 2023 vs. 2024).
  • Validation : Compare in silico predictions (e.g., LD50_{50}) with in vivo data from OECD guidelines.
  • Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) in acknowledgments .

Q. How can systematic reviews address publication bias in β-aminocyclopropanol research?

  • Methodological Answer :
  • PRISMA Framework : Screen databases (PubMed, SciFinder) using Boolean operators.
  • Risk of Bias Assessment : Apply ROBINS-I tool to evaluate non-randomized studies.
  • Funnel Plots : Detect asymmetry indicating unpublished negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.